Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

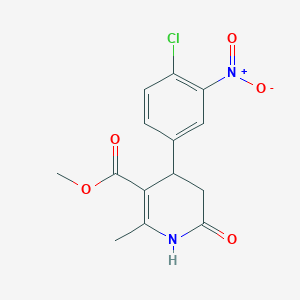

Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a fused aromatic system with multiple functional groups. Its molecular structure includes:

- Tetrahydropyridine core: A partially saturated six-membered ring with an oxo group at position 4.

- Substituents: A methyl ester at position 3, a methyl group at position 2, and a 4-chloro-3-nitrophenyl group at position 2.

- Functional groups: The nitro (–NO₂) and chloro (–Cl) groups on the phenyl ring contribute to its electron-withdrawing properties, influencing reactivity and biological interactions.

This compound’s molecular weight is approximately 337.74 g/mol, with a formula of C₁₅H₁₄ClN₂O₅. It is synthesized via multi-step reactions, often involving condensation or cyclization methods under controlled conditions . Its structural complexity makes it a candidate for medicinal chemistry research, particularly in studying enzyme inhibition and metabolic pathway modulation .

Properties

IUPAC Name |

methyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O5/c1-7-13(14(19)22-2)9(6-12(18)16-7)8-3-4-10(15)11(5-8)17(20)21/h3-5,9H,6H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCYFWRVPDQREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the acetylation of 2-nitroaniline, followed by chlorination to introduce the chloro group. The intermediate product is then subjected to further reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Comparison with Similar Compounds

Halogen and Nitro Group Positioning

Key Findings :

- The nitro group in the target compound enhances electron withdrawal, increasing reactivity in nucleophilic substitution compared to purely chloro-substituted analogs .

- Halogen position (e.g., 4-chloro vs. 2-chloro) alters steric hindrance and binding affinity. For example, 4-chloro-3-nitrophenyl improves π-π stacking in enzyme pockets compared to 2-chlorophenyl derivatives .

Nitro Group vs. Hydroxyl Group

| Compound Name | Functional Groups | Key Features |

|---|---|---|

| Isopropyl 5-hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | 5-hydroxy, 3-nitrophenyl | Hydroxyl group increases hydrogen bonding potential |

| Target compound | 4-chloro-3-nitrophenyl | Nitro group enhances metabolic stability |

Key Findings :

- The hydroxyl group in analogs like the isopropyl derivative improves solubility but reduces metabolic stability due to susceptibility to oxidation .

- The 3-nitro group in the target compound contributes to stronger enzyme inhibition (e.g., kinase targets) compared to non-nitrated analogs .

Ester Group Modifications

Key Findings :

- Methyl esters (target compound) offer lower molecular weight and LogP, improving aqueous solubility for in vitro assays.

- Benzyl esters increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

Thioxo vs. Oxo Derivatives

Key Findings :

- Thioxo derivatives exhibit faster reaction kinetics in alkylation studies but are less stable during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.